2-Methyl-2-phenylsuccinic acid

Description

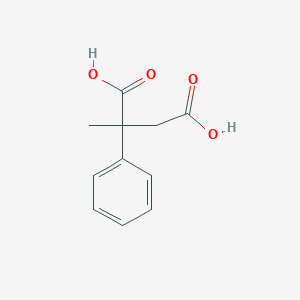

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVXSSDWCRHKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395871 | |

| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34862-03-8 | |

| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylsuccinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methyl-2-phenylsuccinic acid is a chiral dicarboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a quaternary stereocenter, presents a notable synthetic challenge. This guide provides a comprehensive overview of the primary methodologies for its synthesis, detailing both classical and modern approaches. Key reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the different strategies are presented to provide a thorough resource for professionals in the field.

Introduction: Significance and Synthetic Challenges

This compound is a valuable intermediate in organic synthesis due to its rigid structure and multiple functional groups that allow for diverse chemical transformations. The primary synthetic challenge lies in the construction of the sterically hindered quaternary carbon center, particularly in an enantioselective manner. The development of efficient and stereocontrolled methods for its synthesis is crucial for its application in areas such as drug discovery, where the chirality of a molecule can profoundly impact its biological activity.

This guide will explore two major synthetic paradigms: classical routes, which often yield racemic products requiring subsequent resolution, and modern strategies that aim for direct asymmetric synthesis.

Classical Synthetic Approaches

Classical methods for the synthesis of this compound typically involve multi-step sequences from readily available starting materials. While often robust and scalable, these methods generally do not offer control over the stereochemistry of the quaternary center.

2.1. The Reformatsky Reaction and Related Methodologies

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provides a foundational approach to β-hydroxy esters, which can be precursors to succinic acid derivatives.[1][2][3] The organozinc reagent, often called a 'Reformatsky enolate,' is prepared by treating an alpha-halo ester with zinc dust.[2] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions with the ester group.[2][3]

Reaction Mechanism: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester.[2] The resulting organozinc compound then adds to the carbonyl group of an aldehyde or ketone.[3] Subsequent acidic workup yields the β-hydroxy ester.[2]

Workflow for a Reformatsky-type Synthesis:

Caption: Generalized workflow of a Reformatsky reaction.

A related classical approach involves the hydrolysis of an intermediate formed from the reaction of ethyl benzalmalonate with potassium cyanide.[4][5]

2.2. Experimental Protocol: Synthesis from Ethyl Benzalmalonate and Potassium Cyanide

This method, detailed in Organic Syntheses, provides a reliable route to phenylsuccinic acid, a close analog.[4][5] A similar strategy can be adapted for the synthesis of the target molecule.

Step 1: Addition of Cyanide. To a solution of the appropriate starting material (e.g., an ethyl benzalmalonate derivative) in ethanol, a solution of potassium cyanide in water is added.[5] The reaction mixture is heated to facilitate the addition reaction.[5]

Step 2: Hydrolysis. The resulting intermediate is then subjected to vigorous hydrolysis with a strong acid, such as concentrated hydrochloric acid, under reflux conditions.[4] This step converts the nitrile and ester functionalities to carboxylic acids.

Step 3: Isolation. Upon cooling, the product crystallizes from the reaction mixture and can be collected by filtration.[4] Further purification can be achieved by recrystallization from hot water.[4]

Table 1: Comparison of Classical Synthesis Steps

| Step | Key Reagents | Purpose | Typical Yields |

| Cyanide Addition | Potassium Cyanide, Ethanol/Water | C-C bond formation | Good to High |

| Hydrolysis | Concentrated HCl, Heat | Conversion to dicarboxylic acid | High |

| Purification | Recrystallization | Isolation of pure product | Variable |

Modern Synthetic Strategies: The Stobbe Condensation

The Stobbe condensation is a powerful and versatile carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of alkylidene succinic acids and their derivatives.[6][7] It involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[8]

Reaction Mechanism: The reaction is initiated by the deprotonation of the succinic ester at the α-carbon by a strong base, such as sodium ethoxide or potassium t-butoxide, to form an ester enolate.[9] This enolate then undergoes an aldol-type addition to the carbonyl compound.[9] The key feature of the Stobbe condensation is the subsequent intramolecular cyclization to form a γ-lactone intermediate.[6][10] This lactone then undergoes a base-induced ring-opening to yield the salt of the alkylidene succinic acid half-ester.[6][10]

Workflow for the Stobbe Condensation:

Caption: Stepwise mechanism of the Stobbe condensation.

Advantages of the Stobbe Condensation:

-

Versatility: A wide range of aldehydes and ketones can be used as the carbonyl component.[8]

-

Efficiency: The reaction often proceeds in good yields.

-

Potential for Asymmetry: While the classical Stobbe condensation produces a racemic mixture, modern variations have been developed to achieve enantioselectivity.

Drawbacks:

-

Side Reactions: The carbonyl substrate can undergo self-condensation.[9]

-

Low Yields with Enolizable Ketones: Highly enolizable ketones may give lower yields.[9]

3.1. Asymmetric Stobbe Condensation

The development of asymmetric variants of the Stobbe condensation is a key area of research for accessing enantiomerically pure this compound. This can be achieved through several strategies:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the succinic ester can direct the stereochemical outcome of the condensation.

-

Chiral Bases: The use of a chiral base can create a chiral environment that favors the formation of one enantiomer.

-

Chiral Catalysts: The development of chiral catalysts for the Stobbe condensation is an ongoing area of research.

Asymmetric desymmetrization of cyclic meso-anhydrides, a related strategy, has proven effective for the synthesis of various chiral building blocks.[11]

3.2. Experimental Protocol: A General Procedure for the Stobbe Condensation

Step 1: Condensation. In a flask equipped with a stirrer and under an inert atmosphere, a strong base (e.g., potassium t-butoxide) is suspended in an anhydrous solvent (e.g., toluene). A mixture of the ketone (e.g., acetophenone) and the succinic ester (e.g., diethyl succinate) is added dropwise at a controlled temperature. The reaction is stirred until completion.

Step 2: Workup and Hydrolysis. The reaction is quenched, typically with water or a dilute acid. The organic layer is separated, and the solvent is removed. The resulting crude half-ester is then hydrolyzed by refluxing with a strong base (e.g., aqueous NaOH or KOH).

Step 3: Isolation and Purification. After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product is collected by filtration and can be purified by recrystallization.

Table 2: Comparison of Reagents in the Stobbe Condensation

| Component | Examples | Role in Reaction |

| Carbonyl Compound | Acetophenone, Benzophenone[6] | Electrophile |

| Succinic Ester | Diethyl succinate, Dimethyl succinate | Nucleophile precursor |

| Base | Sodium ethoxide, Potassium t-butoxide, Sodium hydride | Catalyst for enolate formation |

| Solvent | Toluene, Diethyl ether | Anhydrous reaction medium |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. While classical routes like the Reformatsky reaction and related procedures are well-established, they often lack stereocontrol. The Stobbe condensation has emerged as a more versatile and powerful method, with the potential for asymmetric synthesis being a significant advantage for applications in drug development and other fields requiring enantiopure compounds.

Future research in this area will likely focus on the development of more efficient and highly enantioselective catalytic methods for the synthesis of this compound and its derivatives. This will involve the design of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and stereoselectivity, further expanding the utility of this important synthetic building block.

References

- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. All about Stobbe reaction [unacademy.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]

physicochemical properties of 2-Methyl-2-phenylsuccinic acid

An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid for Advanced Research

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and fine chemical synthesis, the nuanced impact of molecular architecture on function cannot be overstated. Simple modifications, such as the introduction of a methyl group, can profoundly alter a compound's physicochemical and biological properties—a concept often referred to as the "magic methyl" effect in medicinal chemistry[1]. This compound (CAS No. 34862-03-8) embodies this principle. It is a rationally designed derivative of phenylsuccinic acid, presenting a unique stereogenic center and altered conformational dynamics. This guide provides a comprehensive technical overview of its core physicochemical properties, methodologies for its characterization, and its potential applications, particularly for professionals in pharmaceutical development and chemical research.

Core Molecular Profile and Physicochemical Characteristics

This compound is a dicarboxylic acid featuring a phenyl and a methyl group attached to the same alpha-carbon. This substitution creates a chiral center, making it a valuable building block for enantioselective synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is derived from supplier technical sheets, other values are predicted based on computational models. Such predictions are invaluable for initial experimental design but must be validated empirically.

| Property | Value | Data Source | Citation |

| CAS Number | 34862-03-8 | Experimental | [2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | - | [2] |

| Molecular Weight | 208.21 g/mol | - | [2] |

| Appearance | White to Off-White Solid | Experimental | [2][4] |

| Melting Point | 158-160 °C | Experimental | [2] |

| Boiling Point | 319.5 ± 22.0 °C | Predicted | [2] |

| Density | 1.286 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 3.80 ± 0.10 | Predicted | [2] |

| Solubility | Slightly soluble in Methanol and heated Chloroform | Experimental | [2] |

Expert Insights: The predicted pKa of ~3.80 suggests that at physiological pH (7.4), this compound will exist predominantly as a dianion. This has significant implications for its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). Its limited solubility in common organic solvents necessitates careful consideration during reaction setup and purification, often requiring polar protic solvents or heating.

Synthesis and Purification Strategies

Proposed Synthetic Workflow

A plausible route involves the methylation of a suitable phenylsuccinate diester enolate, followed by hydrolysis. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial to ensure complete enolate formation and minimize side reactions.

References

Introduction: The Significance of a Chiral Building Block

An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-2-phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks—stereochemically pure molecules used in the synthesis of complex active pharmaceutical ingredients (APIs)—are the foundational elements that enable this control. This compound is one such scaffold, a seemingly simple dicarboxylic acid whose true value lies in its stereochemistry and the strategic placement of a methyl group.

The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-2-methyl-2-phenylsuccinic acid. In a biological context, these enantiomers can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the introduction of the methyl group at the C2 position is a key design element. This strategic methylation can profoundly influence a drug candidate's properties, a phenomenon often referred to as the "magic methyl" effect, which can enhance metabolic stability, binding affinity, and overall pharmacokinetic performance.[1][2]

Consequently, the ability to synthesize, separate, and, most critically, definitively analyze the structure and stereochemical purity of this compound is a fundamental requirement for its use in pharmaceutical development. This guide provides an in-depth exploration of the core analytical methodologies, emphasizing not just the "how" but the "why" behind each experimental choice, to ensure a robust and unambiguous structural elucidation.

Part 1: Synthesis, Stereochemistry, and the Imperative of Resolution

Before any analysis can be performed, the molecule must be synthesized. Typically, this begins with a non-stereoselective synthesis to produce a racemic mixture (a 50:50 mixture of both enantiomers), followed by a critical chiral resolution step.

Synthesis of Racemic this compound

A common synthetic route to related phenylsuccinic acids involves reactions such as the Friedel-Crafts alkylation of an aromatic ring with a suitable precursor.[3] For this compound, a plausible approach could involve the alkylation of benzene with citraconic anhydride or a related derivative, followed by hydrolysis. The key outcome of such a synthesis is a racemic mixture, as the reaction environment lacks any chiral influence to favor the formation of one enantiomer over the other.

The Chiral Nature of this compound

The central analytical challenge stems from the molecule's chirality. The two enantiomers, (R) and (S), are physically identical in an achiral environment, possessing the same melting point, boiling point, solubility, and NMR spectra. They differ only in their interaction with plane-polarized light (optical rotation) and their interaction with other chiral molecules.

Caption: The enantiomers of this compound.

Chiral Resolution: Separating the Mirror Images

To analyze a single enantiomer or to use it in stereoselective synthesis, the racemic mixture must first be separated—a process known as chiral resolution. The most robust and widely used method is the formation of diastereomeric salts.

Expertise & Experience: The logic behind this technique is to introduce another chiral molecule—a resolving agent—to the racemic mixture. The reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base (e.g., S-base) creates a pair of diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by conventional methods like fractional crystallization.[4][5] Naturally occurring amino acids, like L-proline (the S-enantiomer), are excellent, cost-effective resolving agents for acidic compounds.[6][7]

-

Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., isopropanol). Add one equivalent of the chiral resolving agent (e.g., L-proline). Heat the mixture to ensure complete dissolution and reaction.[6]

-

Fractional Crystallization: Slowly cool the solution. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The choice of solvent is critical here; it must be one in which the solubilities of the two diastereomeric salts are significantly different.

-

Isolation: Collect the precipitated crystals by filtration. These crystals represent the less-soluble diastereomeric salt, now enriched in one enantiomer.

-

Liberation of the Enantiomer: Treat the isolated salt with a strong acid (e.g., HCl). This protonates the carboxylate groups of the succinic acid derivative, regenerating the free acid, and protonates the resolving agent, making it a soluble salt (e.g., L-proline hydrochloride). The desired enantiomer of this compound, now optically pure, will precipitate and can be isolated by filtration.[6]

-

Purity Analysis: The optical purity, or enantiomeric excess (e.e.), of the resolved acid must be determined using chiral HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

- 4. Stereochemistry [employees.csbsju.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 7. gradebuddy.com [gradebuddy.com]

The Synthesis and Historical Context of 2-Methyl-2-phenylsuccinic Acid: A Technical Guide

This in-depth technical guide explores the discovery and history of 2-Methyl-2-phenylsuccinic acid, a fascinating molecule at the intersection of historical synthetic chemistry and modern drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and chemical properties.

Introduction: The Significance of Substituted Succinic Acids

Succinic acid, a simple dicarboxylic acid, has long been recognized as a valuable platform chemical.[1] Its derivatives have found applications in polymers, pharmaceuticals, and as precursors for a wide array of other industrially significant compounds.[1] The strategic placement of substituents on the succinic acid backbone allows for the fine-tuning of its chemical and physical properties, leading to a vast landscape of molecules with diverse functionalities. Among these, α-alkyl-α-aryl substituted succinic acids, such as this compound, represent a class of compounds with significant potential in medicinal chemistry and material science.

Historical Perspective: The Dawn of Synthetic Organic Chemistry

The late 19th and early 20th centuries were a period of immense progress in synthetic organic chemistry. Pioneers like Sir William Henry Perkin and Jocelyn Field Thorpe were instrumental in developing novel synthetic methodologies that unlocked the ability to create complex organic molecules from simple precursors.[2][3] Their work on the synthesis of polybasic acids and the investigation of condensation reactions laid the groundwork for the preparation of a multitude of substituted carboxylic acids.[4][5]

While a singular, seminal paper detailing the initial "discovery" of this compound remains elusive in historical records, its synthesis can be logically situated within the context of the powerful synthetic reactions being developed during this era. The most probable and well-documented historical method for its preparation is the Stobbe condensation , a reaction discovered by Hans Stobbe in 1893.[1][2]

The Stobbe Condensation: A Cornerstone of Succinic Acid Synthesis

The Stobbe condensation is a base-catalyzed reaction between a ketone or an aldehyde and a succinic ester, typically diethyl succinate, to form an alkylidene succinic acid or a tautomeric isomer.[1][2] This reaction proved to be a versatile tool for the formation of carbon-carbon bonds and the synthesis of a wide variety of substituted succinic acids.

The mechanism of the Stobbe condensation is a key to understanding its utility. It proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.[1]

Synthesis of this compound via Stobbe Condensation: A Detailed Protocol

The following protocol outlines a historically relevant and scientifically sound method for the synthesis of this compound based on the Stobbe condensation.

Part 1: Stobbe Condensation of Acetophenone and Diethyl Succinate

Objective: To synthesize the half-ester, ethyl 3-carboxy-4-phenyl-3-pentenoate.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.1 |

| Diethyl succinate | 174.20 | 20.9 g | 0.12 |

| Potassium tert-butoxide | 112.21 | 12.3 g | 0.11 |

| tert-Butanol | 74.12 | 100 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| 6M Hydrochloric acid | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with 100 mL of anhydrous tert-butanol.

-

Potassium tert-butoxide (12.3 g, 0.11 mol) is added to the flask, and the mixture is stirred until the base is fully dissolved.

-

A solution of acetophenone (12.0 g, 0.1 mol) and diethyl succinate (20.9 g, 0.12 mol) in 50 mL of tert-butanol is added dropwise to the stirred solution of the base over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

The mixture is then cooled to room temperature, and the bulk of the tert-butanol is removed under reduced pressure.

-

The resulting viscous residue is dissolved in 100 mL of water, and the aqueous solution is extracted with 2 x 50 mL of diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is cooled in an ice bath and acidified with 6M hydrochloric acid until the pH is approximately 2.

-

The precipitated oily product is extracted with 3 x 50 mL of diethyl ether.

-

The combined ethereal extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude half-ester.

Part 2: Hydrolysis of the Half-Ester to this compound

Objective: To hydrolyze the half-ester to the final dicarboxylic acid product.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Half-Ester | ~262.29 | From Part 1 | ~0.1 |

| 10% Aqueous Sodium Hydroxide | - | 200 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

The crude half-ester obtained in Part 1 is transferred to a 500 mL round-bottom flask.

-

200 mL of 10% aqueous sodium hydroxide solution is added, and the mixture is heated to reflux with stirring for 4 hours.

-

The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid until the pH is approximately 1.

-

The white precipitate of this compound is collected by vacuum filtration and washed with cold water.

-

The crude product is recrystallized from hot water or a mixture of ethyl acetate and hexane to yield pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 155-158 °C |

| Solubility | Soluble in hot water, ethanol, and acetone. Sparingly soluble in cold water. |

| CAS Number | 34862-03-8 |

Modern Synthetic Approaches and Applications

While the Stobbe condensation represents a classic and historically significant route to this compound, modern organic synthesis offers a variety of alternative methods. These can include modifications of the Stobbe reaction with different base and solvent systems, as well as entirely different synthetic strategies such as those based on the Reformatsky reaction or malonic ester chemistry.

The interest in this compound and its derivatives continues in contemporary research. Its structure provides a rigid scaffold that can be functionalized to create molecules with specific biological activities. Recent patent literature indicates its use as an intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of novel antihistamine agents.[6]

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions. While its specific "discovery" may be intertwined with the broader exploration of the Stobbe condensation in the late 19th century, its synthesis remains a valuable illustration of classical carbon-carbon bond formation. The continued relevance of this molecule in modern drug discovery underscores the importance of understanding the historical foundations of synthetic chemistry. This guide has provided a comprehensive overview of the historical context, a detailed synthetic protocol, and the key properties of this compound, offering a valuable resource for researchers and scientists in the field.

References

- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 2. All about Stobbe reaction [unacademy.com]

- 3. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid: Synthesis, Resolution, and Application

Introduction: The Strategic Value of Chiral Scaffolds in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms is paramount. Chirality, the property of 'handedness' in molecules, is a fundamental consideration, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure chiral building blocks is a critical enabler for the synthesis of selective and safe therapeutics.

2-Methyl-2-phenylsuccinic acid is a chiral dicarboxylic acid that presents a compelling scaffold for medicinal chemists. It combines a rigid phenyl group with a succinic acid backbone, providing two points for further chemical elaboration. Crucially, it possesses a quaternary stereocenter featuring a methyl group. The introduction of a methyl group, often termed a "magic methyl," can have profound, beneficial effects on a molecule's properties, including enhanced metabolic stability, improved potency, and modulated solubility.[1][2] This guide provides a comprehensive overview of the synthesis, chiral resolution, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Racemic this compound

The core strategy involves the formation of an enolate from a diester of phenylsuccinic acid, followed by quenching with a methylating agent. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for racemic this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of Phenylsuccinic Acid

-

To a solution of phenylsuccinic acid (1.0 eq) in absolute ethanol (approx. 5 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.

-

Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield diethyl phenylsuccinate. Purification can be achieved via vacuum distillation.

Step 2: α-Methylation Causality: This step creates the crucial quaternary stereocenter. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the enolate at the α-carbon. The reaction is run at low temperature (-78 °C) to prevent side reactions.

-

Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

-

Slowly add a solution of diethyl phenylsuccinate (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (CH₃I, 1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude diethyl 2-methyl-2-phenylsuccinate can be purified by column chromatography.

Step 3: Saponification

-

Dissolve the purified diester from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic this compound.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers, or chiral resolution, is a critical step to access the individual (R)- and (S)-isomers. The most common and industrially scalable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral base.[5][6] The resulting diastereomers, ((R)-acid·(S)-base and (S)-acid·(S)-base), have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[7]

L-Proline, a naturally occurring and inexpensive amino acid, is an effective resolving agent for acidic compounds and will be used as the basis for this protocol.[8]

Chiral Resolution Workflow

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Detailed Experimental Protocol (Adapted from Phenylsuccinic Acid Resolution)

-

Salt Formation: In an Erlenmeyer flask, dissolve racemic this compound (1.0 eq) in a suitable solvent, such as isopropanol, with gentle heating.

-

In a separate flask, dissolve L-Proline (0.5 to 1.0 eq) in the same solvent. Rationale: The stoichiometry of the resolving agent can be critical and may require optimization to maximize the yield and enantiomeric excess of the desired diastereomeric salt.[9]

-

Add the L-Proline solution to the acid solution. Heat the combined mixture for approximately 30 minutes.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove residual mother liquor. The solid is the diastereomeric salt of one enantiomer.

-

Liberation of the Free Acid: Suspend the isolated salt in ice-cold 6M HCl and stir vigorously for 5-10 minutes. The strong acid protonates the carboxylate and the proline amine, breaking the salt.

-

Filter the resulting solid, which is the enantiomerically enriched this compound. Wash with a small amount of ice-cold water.

-

Purity Assessment: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by measuring the specific rotation and comparing it to literature values of analogous compounds. Recrystallization of the free acid from water can further enhance its purity. The other enantiomer can be recovered from the mother liquor by a similar acidification process.

Part 3: Properties and Characterization

As this compound is not a widely characterized compound, exact physical properties are not available. However, the properties of the closely related parent compound, phenylsuccinic acid, provide a valuable benchmark.

| Property | (R)-(-)-Phenylsuccinic Acid | (S)-(+)-Phenylsuccinic Acid | Racemic Phenylsuccinic Acid | Reference(s) |

| CAS Number | 46292-93-7 | 4036-30-0 | 635-51-8 | [10] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | [10] |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol | 194.18 g/mol | [11] |

| Melting Point | 173-176 °C | 173-176 °C | 166-168 °C | [11] |

| Optical Rotation | [α]²⁰/D −175±4° (c=1, acetone) | [α]²⁰/D +171±4° (c=1, acetone) | Not Applicable |

Note: The properties listed are for phenylsuccinic acid and serve as an estimate for this compound.

Part 4: Applications in Drug Design and Medicinal Chemistry

The strategic value of this compound lies in its utility as a chiral building block that incorporates the "magic methyl" effect. The introduction of a methyl group at a strategic position can profoundly influence a drug candidate's profile.[12]

Key Advantages of Methylation:

-

Pharmacokinetic Modulation : A methyl group can block sites of metabolic attack (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and oral bioavailability.[1][13]

-

Conformational Restriction : The steric bulk of the methyl group can lock the molecule into a specific, more bioactive conformation, leading to a significant increase in potency and selectivity for its biological target.[12][14]

-

Improved Physicochemical Properties : Methylation increases lipophilicity, which can enhance membrane permeability. It can also disrupt crystal packing, sometimes leading to improved solubility.[1]

The this compound scaffold provides a platform to systematically explore these effects. The two carboxylic acid groups can be differentially functionalized to produce amides, esters, or other functionalities, allowing the chiral core to be integrated into larger, more complex molecules. This makes it an ideal starting material for creating libraries of compounds for lead optimization campaigns, where the impact of stereochemistry and methylation can be rigorously evaluated. Chiral drugs, often developed as single enantiomers, are increasingly prevalent, with a majority of new drug approvals being chiral compounds.[15][16]

Conclusion

This compound represents a valuable, albeit specialized, tool for the modern medicinal chemist. While its synthesis and resolution require careful execution, the protocols outlined in this guide provide a clear and scientifically sound pathway to accessing its racemic and enantiomerically pure forms. By providing a conformationally constrained, chiral scaffold that incorporates a strategic methyl group, this molecule serves as a powerful building block for the design and optimization of next-generation therapeutics. Its application allows researchers to harness the subtle yet powerful "magic methyl" effect, potentially unlocking significant improvements in the potency, selectivity, and pharmacokinetic profiles of drug candidates.

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 苯基丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

- 16. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid for Advanced Research

This guide provides a comprehensive technical overview of 2-Methyl-2-phenylsuccinic acid (CAS No. 34862-03-8), a chiral dicarboxylic acid of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, stereochemistry, and applications of this important building block, with a particular focus on its role as a precursor to anticonvulsant therapies.

Core Molecular Characteristics

This compound, also known as 2-methyl-2-phenylbutanedioic acid, is a derivative of succinic acid featuring a phenyl and a methyl group attached to the same alpha-carbon. This substitution creates a chiral center, rendering the molecule optically active.

| Property | Value | Source(s) |

| CAS Number | 34862-03-8 | [Vendor Information] |

| Molecular Formula | C₁₁H₁₂O₄ | [Vendor Information] |

| Molecular Weight | 208.21 g/mol | [Vendor Information] |

| Appearance | White to off-white solid | [1][2] |

| Primary Application | Intermediate in the preparation of anticonvulsants | [1][2] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not abundantly available in standard literature, a logical and effective synthetic route can be extrapolated from established methods for the closely related phenylsuccinic acid. The following proposed synthesis is based on a well-documented procedure for the alkylation of phenylacetonitrile derivatives.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound involves a multi-step sequence starting from phenylacetonitrile. This pathway leverages the acidity of the benzylic proton and the reactivity of cyanide as a carboxylic acid precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis (Adapted from Phenylsuccinic Acid Synthesis)

Disclaimer: The following protocol is an adaptation of established methods for phenylsuccinic acid and should be optimized and validated for the synthesis of this compound.

Step 1: Synthesis of 2-phenylpropionitrile

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpropionitrile.

Step 2: Alkylation with Ethyl Bromoacetate

-

Following a similar procedure as Step 1, deprotonate the 2-phenylpropionitrile (1.0 eq.) with a strong base like sodium hydride or lithium diisopropylamide (LDA) in anhydrous THF at low temperature (-78 °C for LDA, 0 °C for NaH).

-

Slowly add ethyl bromoacetate (1.1 eq.) to the resulting carbanion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work up the reaction as described in Step 1 to obtain the crude diethyl 2-cyano-2-phenylsuccinate.

Step 3: Hydrolysis to this compound

-

To the crude diethyl 2-cyano-2-phenylsuccinate, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours. During this time, both the ester and nitrile groups will be hydrolyzed to carboxylic acids.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research and development. While a dedicated, publicly available spectrum for this specific molecule is not readily found, its expected NMR spectra can be reliably predicted based on the analysis of its structural analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.

-

Methylene Protons (CH₂): The two diastereotopic protons of the methylene group will likely appear as a pair of doublets (an AB quartet) due to their proximity to the chiral center. The chemical shift is expected to be in the range of δ 2.5-3.0 ppm.

-

Methyl Protons (CH₃): A singlet at approximately δ 1.5 ppm, integrating to 3H.

-

Carboxylic Acid Protons (COOH): Two broad singlets at a downfield chemical shift (typically > δ 10 ppm), which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is anticipated to display the following key resonances:

-

Carboxylic Carbons (C=O): Two signals in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals corresponding to the phenyl ring between δ 125-140 ppm. The quaternary carbon attached to the succinic acid backbone will be less intense.

-

Quaternary Carbon: The chiral carbon atom is expected to have a chemical shift around δ 50-60 ppm.

-

Methylene Carbon (CH₂): A signal in the range of δ 35-45 ppm.

-

Methyl Carbon (CH₃): A signal at approximately δ 20-25 ppm.

Stereochemistry and Chiral Resolution

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl-2-phenylsuccinic acid. For applications in drug development, it is often necessary to isolate a single enantiomer, as different enantiomers can have distinct pharmacological and toxicological profiles.

Chiral Resolution via Diastereomeric Salt Formation

A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. A well-established procedure for the resolution of the closely related phenylsuccinic acid using the naturally occurring amino acid L-proline can be adapted for this purpose.

Caption: Chiral resolution of this compound.

Experimental Protocol: Chiral Resolution

-

Dissolve racemic this compound (1.0 eq.) in a suitable solvent, such as isopropanol or ethanol, with gentle heating.

-

Add a solution of the resolving agent, (S)-(-)-proline (0.5 to 1.0 eq.), in the same solvent to the solution of the racemic acid.

-

Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

-

To liberate the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and acidify with a strong acid, such as 6M HCl, until the pH is approximately 1-2.

-

The enantiomerically enriched this compound will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC or by converting it to a diastereomeric ester or amide and analyzing by standard HPLC or NMR.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of succinimide-based anticonvulsant drugs. The succinimide (pyrrolidine-2,5-dione) ring is a well-established pharmacophore for anticonvulsant activity.

Synthesis of Succinimide Derivatives

This compound can be readily converted to its corresponding anhydride by treatment with a dehydrating agent such as acetyl chloride or acetic anhydride. This anhydride is a reactive intermediate that can then be treated with ammonia or a primary amine to form the desired succinimide.

Caption: Synthesis of succinimide anticonvulsants.

The resulting N-substituted 2-methyl-2-phenylsuccinimides are analogs of well-known anticonvulsant drugs like ethosuximide and methsuximide. The introduction of the methyl and phenyl groups at the C2 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially leading to improved efficacy, duration of action, or safety profile.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel central nervous system therapies. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for its effective utilization in medicinal chemistry research. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important molecule.

References

A Spectroscopic Guide to 2-Methyl-2-phenylsuccinic Acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-phenylsuccinic acid (CAS 34862-03-8), a dicarboxylic acid with significant potential in synthetic chemistry and materials science. For researchers, scientists, and professionals in drug development, accurate structural confirmation is paramount. This document serves as a practical reference for the characterization of this molecule, grounding its structural elucidation in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Workflow

This compound (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) is a derivative of succinic acid featuring both a methyl and a phenyl group attached to the same alpha-carbon. This substitution creates a chiral center and introduces distinct features in its spectroscopic profile. The robust characterization of this molecule relies on a multi-technique approach to unambiguously determine its connectivity and functional groups.

A typical workflow for the spectroscopic identification of this compound involves isolating the purified compound and subjecting it to a series of analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to confident identification.

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-2-phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-2-phenylsuccinic acid, a molecule of interest in pharmaceutical and materials science. While experimental data for this specific compound is not extensively available in public literature, this document serves as a foundational resource, outlining the critical thermodynamic parameters and detailing the established experimental and computational methodologies for their determination. By leveraging principles from physical chemistry and data from structurally related compounds, this guide offers a robust framework for researchers seeking to characterize this compound. The protocols and theoretical background presented herein are designed to ensure scientific integrity and provide a clear path for obtaining reliable thermodynamic data essential for applications such as drug formulation, polymorphism screening, and process chemistry.

Introduction: The Significance of Thermodynamic Properties in a Molecular Context

The thermodynamic properties of a substance govern its physical and chemical behavior, providing a quantitative understanding of its stability, solubility, and reactivity. For a molecule like this compound, which possesses both chiral and acidic centers, a thorough thermodynamic characterization is paramount for its potential applications. In drug development, for instance, properties such as Gibbs free energy of solvation, enthalpy of fusion, and heat capacity are critical for predicting bioavailability, designing stable formulations, and controlling crystallization processes. This guide will delve into the core thermodynamic parameters and the methodologies to elucidate them for this compound.

While specific experimental values for this compound are not widely published, its structural similarity to succinic acid and other phenyl-substituted carboxylic acids allows for the application of well-established analytical techniques. A reported melting point for this compound is in the range of 158-160°C[1]. This value serves as a crucial starting point for thermal analysis studies.

Fundamental Thermodynamic Properties and Their Relevance

A complete thermodynamic profile of this compound involves the determination of several key parameters.

| Thermodynamic Property | Symbol | Relevance in Research and Development |

| Enthalpy of Formation | ΔH°f | Indicates the energy released or absorbed during the formation of the compound from its constituent elements in their standard states, providing a measure of its intrinsic stability. |

| Entropy | S° | A measure of the molecular disorder or randomness. The change in entropy (ΔS°) during a process is a key driver for spontaneity. |

| Gibbs Free Energy | ΔG° | The ultimate predictor of the spontaneity of a process at constant temperature and pressure. It combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[2][3][4] |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree. It is crucial for understanding how a material responds to temperature changes and for calculating changes in enthalpy and entropy with temperature. |

| Enthalpy of Fusion | ΔHfus | The heat absorbed when the solid melts to a liquid. This is a key parameter in determining purity and understanding solid-state stability. |

| Solubility | The concentration of the compound in a saturated solution at a given temperature. It is a critical parameter for drug delivery and purification processes. | |

| Dissociation Constant | pKa | Quantifies the strength of the carboxylic acid groups. This is vital for understanding its behavior in physiological environments and for designing analytical methods. |

Experimental Determination of Thermodynamic Properties: A Methodological Framework

The following section outlines the primary experimental techniques for characterizing the thermodynamic properties of organic solids like this compound. The causality behind the choice of each technique is explained to provide a deeper understanding of the experimental design.

Thermal Analysis: Unveiling Phase Transitions and Thermal Stability

Thermal analysis techniques are the cornerstone for investigating the thermal behavior of materials.[5][6] For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is paramount for determining the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Step-by-Step Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate any changes in the material's properties after melting and recrystallization.

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion. Heat capacity can be determined by analyzing the shift in the baseline of the heat flow signal.

Causality of Experimental Choices:

-

Heating Rate: A rate of 10°C/min is a common starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may also broaden peaks.

-

Inert Atmosphere: Conducting the experiment under an inert nitrogen atmosphere prevents oxidative degradation of the organic acid at elevated temperatures.[5]

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.

Step-by-Step Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen).[7]

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

Visualization of the Thermal Analysis Workflow:

Caption: Workflow for thermal characterization using DSC and TGA.

Calorimetry: Direct Measurement of Enthalpy Changes

While DSC provides valuable information on phase transitions, bomb calorimetry and solution calorimetry are used for the direct and accurate determination of enthalpy of combustion and formation.

3.2.1 Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry measures the heat released during the complete combustion of a substance in a constant-volume container. This data is used to calculate the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be derived using Hess's Law.

3.2.2 Solution Calorimetry for Enthalpy of Solution

Solution calorimetry measures the heat change when a substance dissolves in a solvent. This is particularly useful for studying the energetics of solvation and can be used to determine the enthalpy of formation of compounds that are difficult to study by bomb calorimetry.[8]

Solubility and Dissociation Constant Determination

3.3.1 Solubility Studies

The solubility of this compound in various solvents, particularly water and pharmaceutically relevant solvents, is a critical parameter. The equilibrium solubility can be determined by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid is then measured using techniques like HPLC or UV-Vis spectroscopy.

3.3.2 Potentiometric Titration for pKa Determination

The two carboxylic acid groups of this compound will have distinct pKa values. These can be accurately determined by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of this compound.

4.1 Quantum Mechanical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation. By combining this with an estimated enthalpy of sublimation, the solid-phase enthalpy of formation can be predicted.

4.2 Group Contribution Methods

Group contribution methods, such as the Benson group-increment theory, can provide reasonable estimates for thermodynamic properties like heat capacity and enthalpy of formation by summing the contributions of the individual functional groups within the molecule.[9]

Logical Relationship between Experimental and Computational Methods:

References

- 1. 2-METHYL-2-PHENYLSUCCINICACID | 34862-03-8 [amp.chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. mdpi.com [mdpi.com]

- 8. Calorimetric Studies of the Mg-Pt System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2-Methyl-2-phenylsuccinic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone physical property. It governs everything from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For a molecule like 2-methyl-2-phenylsuccinic acid, a dicarboxylic acid with potential applications stemming from its unique structural features, a thorough understanding of its solubility profile is not just academic—it is a critical enabler of innovation. This guide provides a comprehensive framework for elucidating the solubility of this compound across a spectrum of relevant solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for both qualitative and quantitative determination, and offer insights into the interpretation of these results. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system for your experimental inquiries.

Physicochemical Properties of this compound: A Theoretical Framework for Solubility

Before embarking on experimental determination, it is imperative to understand the inherent chemical characteristics of this compound (CAS: 34862-03-8) that dictate its solubility.

| Property | Value/Description | Significance for Solubility |

| Molecular Formula | C₁₁H₁₂O₄ | Provides the elemental composition. |

| Molecular Weight | 208.21 g/mol | Influences the energy required to overcome crystal lattice forces. |

| Appearance | White solid | [1] Indicates a crystalline structure at room temperature. |

| Structure | A succinic acid backbone with a methyl and a phenyl group on the same carbon. | The two carboxylic acid groups are polar and can engage in hydrogen bonding. The phenyl group introduces a significant nonpolar character, creating a molecule with both hydrophilic and lipophilic regions. |

| pKa (Predicted) | pKa₁ ≈ 3.8, pKa₂ ≈ 5.6 | As a dicarboxylic acid, it has two ionization constants. The solubility in aqueous solutions will be highly pH-dependent. At pH values above the pKa, the carboxylic acid groups will deprotonate to form the more soluble carboxylate salts. Values are estimated based on phenylsuccinic acid (pKa₁: 3.78, pKa₂: 5.55).[2] |

The solubility of this compound is a tale of two competing molecular features: the polar, hydrogen-bonding carboxylic acid groups, and the nonpolar, hydrophobic phenyl ring. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Qualitative Solubility Assessment: A Foundational Step

A qualitative assessment provides a rapid and cost-effective way to screen a range of solvents and to classify the compound's general solubility characteristics. This is a crucial first step before proceeding to more labor-intensive quantitative methods.[3]

Experimental Protocol for Qualitative Solubility Determination

This protocol is designed to systematically test the solubility of this compound in a variety of solvent classes.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

A selection of solvents:

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar: Hexane, Toluene

-

Aqueous Acidic/Basic: 5% (w/v) HCl, 5% (w/v) NaOH, 5% (w/v) NaHCO₃

-

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Observations: Meticulously record the results for each solvent in a table.

Interpreting Qualitative Results

-

Water Solubility: Due to the two carboxylic acid groups, some solubility in water is expected. However, the phenyl group may limit this.

-

Aqueous Base (NaOH, NaHCO₃): As a dicarboxylic acid, it is expected to be highly soluble in basic solutions due to the formation of the water-soluble disodium salt. Solubility in NaHCO₃, a weaker base, indicates that at least one of the carboxylic acids is relatively strong.

-

Aqueous Acid (HCl): Solubility in acidic solution is expected to be low, as the compound will remain in its neutral, protonated form.

-

Polar Solvents (Methanol, Ethanol, Acetone, DMSO, DMF): High solubility is anticipated in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (Hexane, Toluene): Low solubility is expected as the polar carboxylic acid groups will not be effectively solvated.

Logical Flow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility screening.

Quantitative Solubility Determination: The Gravimetric Method

For drug development and many research applications, a precise measure of solubility is required. The gravimetric method, while traditional, is robust and provides accurate data.

Experimental Protocol for Gravimetric Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the solvent (e.g., 5 mL).

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe fitted with a 0.45 µm filter.

-

Dispense the filtered, saturated solution into a pre-weighed glass vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated. Alternatively, a desiccator can be used, though this will take longer.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Data Presentation: A Structured Approach

All quantitative solubility data should be presented in a clear and organized table to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| 5% (w/v) NaOH | 25 | ||

| Toluene | 25 |

Workflow for Quantitative Solubility Determination

Caption: Gravimetric method for quantitative solubility.

Safety and Handling Considerations

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for related compounds like phenylsuccinimide, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a robust framework for determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with systematic qualitative and quantitative experimental protocols, researchers can generate the reliable data needed to advance their work. The solubility profile is not a static number but a rich dataset that informs reaction design, purification strategies, and the formulation of new chemical entities. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reproducible solubility data, empowering further research and development.

References

Methodological & Application

Synthesis of 2-Methyl-2-phenylsuccinic Acid: An Application Note and Experimental Protocol

Introduction

2-Methyl-2-phenylsuccinic acid is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a quaternary stereocenter, makes it an interesting target for asymmetric synthesis and a useful scaffold for introducing molecular complexity. Notably, it serves as a key intermediate in the preparation of certain anticonvulsant drugs. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust experimental protocol, the underlying chemical principles, and methods for its characterization and chiral resolution. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

The synthetic strategy outlined herein involves a three-stage process commencing with the synthesis of phenylsuccinic acid, followed by its esterification to diethyl phenylsuccinate. The crucial step involves the diastereoselective α-methylation of the diethyl phenylsuccinate enolate, followed by hydrolysis to yield the target molecule. This protocol has been designed to be both efficient and reproducible, with explanations provided for key experimental choices to ensure a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound can be conceptually broken down into three main stages, as depicted in the workflow below. This approach begins with the well-established synthesis of phenylsuccinic acid, which is then converted to its diethyl ester to facilitate the subsequent α-methylation. The esterification step protects the carboxylic acid functionalities and increases the acidity of the benzylic proton, making deprotonation and subsequent methylation more efficient. The final step involves the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

Application Notes and Protocols for Chiral Resolution Using 2-Methyl-2-phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 2-methyl-2-phenylsuccinic acid as a chiral resolving agent. Eschewing a rigid template, this guide is structured to provide an in-depth understanding of the principles, practical applications, and detailed methodologies for researchers engaged in the separation of enantiomers, a critical process in drug development and fine chemical synthesis.

Foundational Principles: The Art and Science of Diastereomeric Salt Resolution

The separation of enantiomers, mirror-image stereoisomers with identical physical properties in an achiral environment, presents a significant challenge in chemical synthesis.[1] Chiral resolution via diastereomeric salt formation is a classical and robust technique to overcome this hurdle.[2][3] The core principle lies in the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, in this case, this compound. This reaction creates a pair of diastereomeric salts.

Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, melting point, and crystal structure.[1] This crucial difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer can be liberated from the salt, and the chiral resolving agent can potentially be recovered and recycled.

The Resolving Agent: Properties of this compound

This compound (C₁₁H₁₂O₄) is a dicarboxylic acid containing a chiral center at the carbon bearing the methyl and phenyl groups. Its structure provides the necessary chirality to interact differently with the two enantiomers of a racemic compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white solid |

| Chirality | Contains one stereocenter |

The presence of two carboxylic acid groups allows for the formation of salts with basic compounds, such as amines. The steric and electronic environment created by the phenyl and methyl groups at the chiral center influences the stability and crystal packing of the resulting diastereomeric salts, which is the basis for their differential solubility.

Synthesis of Enantiomerically Pure this compound

Protocol: Resolution of Racemic this compound

This protocol outlines a general procedure for the resolution of racemic this compound to obtain the enantiomerically pure resolving agent.

Materials:

-

Racemic this compound

-

(S)-(-)-α-Methylbenzylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 2M

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

pH paper or pH meter

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (1 equivalent) in methanol.

-

Slowly add the amine solution to the acid solution with constant stirring.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

-

-